molecular formula C8H9N3 B091742 2,6-Dimethylimidazo[1,2-b]pyridazine CAS No. 17412-39-4

2,6-Dimethylimidazo[1,2-b]pyridazine

Cat. No. B091742
CAS RN: 17412-39-4
M. Wt: 147.18 g/mol
InChI Key: VBYMFQBIVFYWIW-UHFFFAOYSA-N
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Patent
US07557103B2

Procedure details

A solution of 3-amino-6-methyl-pyridazine (4.53 g, 41.58 mmol) in EtOH (60 mL) is treated with chloroacetone (3.5 mL, 43.66 mmol). The reaction is refluxed overnight. While it is hot, NaHCO3 (8.7 g, 103.9 mmol) is added in portions. The resulting mixture is refluxed for 2 h. It is cooled to rt and filtered through silical gel, washed with EtOAc, and concentrated. Purification of the crude material by chromatography gives the title compound (3.1 g, 21.11 mmol, 51%). 1H NMR (CDCl3): δ 2.49 (s, 3H), 2.55 (s, 3H), 6.84 (d, J=9.3 Hz, 1H), 7.64 (s, 1H), 7.70 (d, J=9.3 Hz, 1H) ppm. ES-MS (m/z): calcd for C8H9N3 (M+H)+: 148.2. found: 148.1.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.Cl[CH2:10][C:11](=O)[CH3:12].C([O-])(O)=O.[Na+]>CCO>[CH3:12][C:11]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[N:4][N:3]2[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.53 g
Type
reactant
Smiles
NC=1N=NC(=CC1)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through silical gel
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(N=C(C=C2)C)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.11 mmol
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.